molecular formula C12H8N2O2 B1597344 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid CAS No. 58457-37-7

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid

Cat. No.: B1597344
CAS No.: 58457-37-7
M. Wt: 212.2 g/mol
InChI Key: NKRJTXAQMCUSEC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is an organic compound with the molecular formula C12H8N2O2. It is a heterocyclic compound that contains both pyrrole and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . Another method includes the use of Friedländer condensation, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed reactions, multicomponent reactions, and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted pyrroloquinoline compounds .

Comparison with Similar Compounds

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRJTXAQMCUSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207154
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-37-7
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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